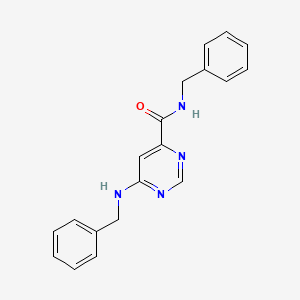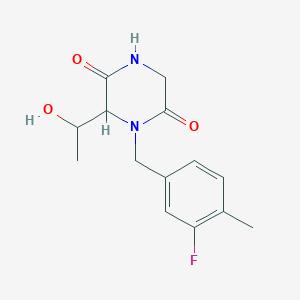![molecular formula C13H15ClO3 B1468261 [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid CAS No. 1356465-54-7](/img/structure/B1468261.png)
[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid
Descripción general
Descripción
1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid, also known as CP-CBMAA, is a synthetic compound that has been studied for its potential applications in various scientific research areas. CP-CBMAA is a relatively new compound that has been developed in recent years, and its properties and effects have been studied in a number of laboratory settings.
Aplicaciones Científicas De Investigación
[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid has been studied for its potential applications in various scientific research areas. It has been used as a substrate for the synthesis of various compounds, such as peptides and peptidomimetics. It has also been studied for its potential use as a drug delivery system, as it can be used to bind and transport a variety of therapeutic agents. Additionally, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid has been studied for its potential use in the synthesis of novel materials, such as polymers and nanomaterials.
Mecanismo De Acción
[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting COX-2, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid is thought to reduce the production of prostaglandins, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid have been studied in a number of laboratory settings. In animal models, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines. Additionally, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid has been shown to reduce the production of reactive oxygen species and to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize, and it is relatively stable and easy to store. Additionally, it is relatively non-toxic and has been shown to have a low potential for toxicity. However, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid is not suitable for use in certain types of experiments, such as those involving cell culture or tissue culture. Additionally, the effects of [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid may vary depending on the type of experiment being conducted.
Direcciones Futuras
The potential future directions for [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid research are numerous. One potential direction is to further explore the biochemical and physiological effects of [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid in various laboratory settings. Additionally, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid could be studied for its potential use as a drug delivery system for therapeutic agents. Additionally, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid could be studied for its potential use in the synthesis of novel materials, such as polymers and nanomaterials. Finally, [1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid could be explored for its potential use in the treatment of various disease states, such as inflammation, pain, and other conditions.
Propiedades
IUPAC Name |
2-[[1-(4-chlorophenyl)cyclobutyl]methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-2-10(3-5-11)13(6-1-7-13)9-17-8-12(15)16/h2-5H,1,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMWGXCWCXPWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(COCC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)
![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)




![(7r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl benzoate](/img/structure/B1468194.png)

![3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468200.png)
![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)